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molecular formula C11H17N B1582614 2,6-Diethyl-4-methylaniline CAS No. 24544-08-9

2,6-Diethyl-4-methylaniline

Cat. No. B1582614
M. Wt: 163.26 g/mol
InChI Key: OIXUMNZGNCAOKY-UHFFFAOYSA-N
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Patent
US08030529B2

Procedure details

Gaseous hydrogen chloride (1.05 equiv.) is fed into a solution of 2,6-diethyl-4-methylaniline (1.00 equiv.) in o-dichlorobenzene, allowing the pot temperature to rise to 70° C. The resulting salt suspension is cooled to 45° C. Isoamyl nitrite (1.05 equiv.) and additional gaseous hydrogen chloride (0.50 equiv.) are fed subsurface simultaneously at 45-50° C. over a 2-hour period to afford 1-chloro-2,6-diethyl-4-methylbenzene in 90-93% yield. 20% sodium hydroxide (0.50 equiv.) is added to adjust the pH to 10-12. The bottom aqueous phase is separated off. Isoamyl alcohol and o-dichlorobenzene are stripped off to produce the crude 1-chloro-2,6-diethyl-4-methylbenzene material. The product can be further purified by vacuum distillation at 85° C./5 mmHg to give an assay of 97-99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]([C:4]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH2:12][CH3:13])[C:5]=1N)[CH3:3].N(OCCC(C)C)=O>ClC1C=CC=CC=1Cl>[Cl:1][C:5]1[C:4]([CH2:2][CH3:3])=[CH:10][C:9]([CH3:11])=[CH:8][C:7]=1[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N)C(=CC(=C1)C)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 70° C
CUSTOM
Type
CUSTOM
Details
simultaneously at 45-50° C.
CUSTOM
Type
CUSTOM
Details
over a 2-hour

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1CC)C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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